![molecular formula C11H13F3O4Si B14178616 Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane CAS No. 918151-53-8](/img/structure/B14178616.png)
Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane is an organosilicon compound that has gained attention in various fields of research and industry. This compound is characterized by the presence of a trifluoroethenyl group attached to a phenyl ring, which is further connected to a silicon atom bonded to three methoxy groups. The unique structure of this compound imparts it with distinct chemical properties, making it valuable for a range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane typically involves the reaction of 4-(trifluoroethenyl)phenol with trimethoxysilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, which facilitates the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents, to achieve the desired products.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have diverse applications in materials science, catalysis, and surface modification.
Wissenschaftliche Forschungsanwendungen
Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound is explored for its potential in modifying biomolecules and creating biocompatible materials.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance surface properties and adhesion.
Wirkmechanismus
The mechanism of action of Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane involves its interaction with various molecular targets and pathways. The trifluoroethenyl group imparts unique reactivity, allowing the compound to participate in a range of chemical transformations. The silicon atom, bonded to methoxy groups, can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s applications in surface modification and material synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to a silicon atom. It is used as a precursor for silicone materials and coupling agents.
Trimethoxyphenylsilane: Contains a phenyl group attached to a silicon atom with three methoxy groups. It is used in sol-gel processing and the synthesis of functional materials.
Triethoxy[4-(trifluoromethyl)phenyl]silane: Similar to Trimethoxy{4-[(trifluoroethenyl)oxy]phenyl}silane but with ethoxy groups instead of methoxy groups. It is used in surface modification and materials chemistry.
Uniqueness
This compound is unique due to the presence of the trifluoroethenyl group, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
918151-53-8 |
|---|---|
Molekularformel |
C11H13F3O4Si |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
trimethoxy-[4-(1,2,2-trifluoroethenoxy)phenyl]silane |
InChI |
InChI=1S/C11H13F3O4Si/c1-15-19(16-2,17-3)9-6-4-8(5-7-9)18-11(14)10(12)13/h4-7H,1-3H3 |
InChI-Schlüssel |
QUPOCPHBUCZTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=C(C=C1)OC(=C(F)F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


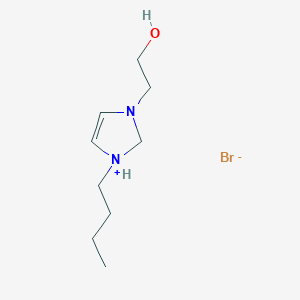
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
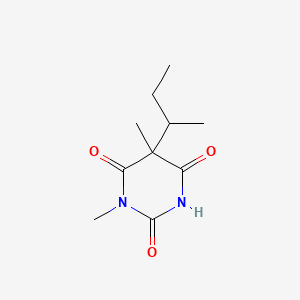
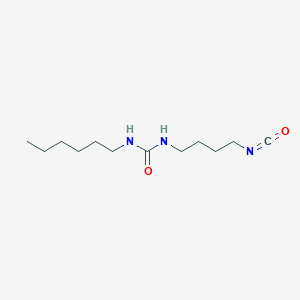

![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
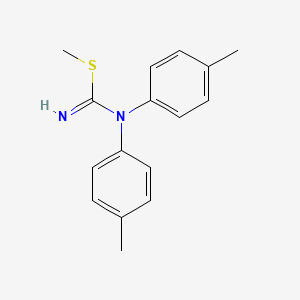
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
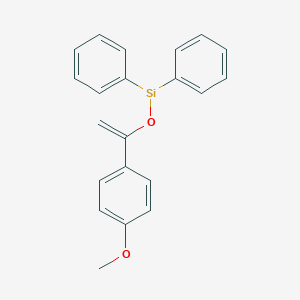
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
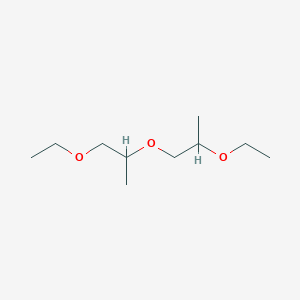
![2-(1,1-Diphenylethyl)-3-hydroxy-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14178621.png)
